

# 3,6-Dichloro-2-hydroxybenzoic acid- $^{13}\text{C}_6$ molecular weight

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## Compound of Interest

Compound Name: 3,6-Dichloro-2-hydroxybenzoic  
acid- $^{13}\text{C}_6$

Cat. No.: B1442280

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An In-depth Technical Guide on the Molecular Weight of **3,6-Dichloro-2-hydroxybenzoic acid- $^{13}\text{C}_6$**

## Introduction

Stable isotope labeling is a critical technique in analytical and metabolic research, enabling the precise tracking and quantification of molecules within complex biological systems. 3,6-Dichloro-2-hydroxybenzoic acid, a dichlorinated derivative of salicylic acid, can be synthesized with six Carbon-13 ( $^{13}\text{C}$ ) isotopes in its phenyl ring, creating 3,6-Dichloro-2-hydroxybenzoic acid- $^{13}\text{C}_6$ . This isotopically labeled compound serves as an invaluable internal standard in mass spectrometry-based assays, such as quantitative proteomics and metabolomics, due to its chemical identity with the endogenous compound and its distinct mass-to-charge ratio. This guide provides a detailed technical overview of the molecular weight of 3,6-Dichloro-2-hydroxybenzoic acid- $^{13}\text{C}_6$ , including its calculation, experimental verification, and the underlying principles of isotopic labeling.

## Molecular Formula and Weight Determination

The molecular formula for the unlabeled 3,6-Dichloro-2-hydroxybenzoic acid is  $\text{C}_7\text{H}_4\text{Cl}_2\text{O}_3$ .<sup>[1][2][3]</sup> In the isotopically labeled variant, the six carbon atoms of the benzene ring are replaced with Carbon-13 isotopes. The empirical formula for the labeled compound is represented as  $^{13}\text{C}_6\text{CH}_4\text{Cl}_2\text{O}_3$ .<sup>[4]</sup>

The calculation of the molecular weight requires the atomic masses of the constituent elements and their isotopes.

Element/Isotope	Standard Atomic Weight ( g/mol )
Carbon (C)	12.011
Carbon-13 ( <sup>13</sup> C)	13.00335[5][6]
Hydrogen (H)	1.008
Chlorine (Cl)	35.45
Oxygen (O)	15.999

## Calculation of Molecular Weights

1. Unlabeled 3,6-Dichloro-2-hydroxybenzoic acid (C<sub>7</sub>H<sub>4</sub>Cl<sub>2</sub>O<sub>3</sub>):

- $(7 \times 12.011) + (4 \times 1.008) + (2 \times 35.45) + (3 \times 15.999) = 207.01 \text{ g/mol}$  [1][2][3][7]

2. Labeled 3,6-Dichloro-2-hydroxybenzoic acid-<sup>13</sup>C<sub>6</sub> (<sup>13</sup>C<sub>6</sub>CH<sub>4</sub>Cl<sub>2</sub>O<sub>3</sub>):

- $(6 \times 13.00335) + (1 \times 12.011) + (4 \times 1.008) + (2 \times 35.45) + (3 \times 15.999) \approx 212.97 \text{ g/mol}$  [4]

This results in a mass shift of +6 compared to the unlabeled compound.

## Summary of Molecular Weights

Compound	Molecular Formula	Molecular Weight ( g/mol )	Monoisotopic Mass (Da)
3,6-Dichloro-2-hydroxybenzoic acid	C <sub>7</sub> H <sub>4</sub> Cl <sub>2</sub> O <sub>3</sub>	207.01[1][2][3][7]	205.9537
3,6-Dichloro-2-hydroxybenzoic acid- <sup>13</sup> C <sub>6</sub>	<sup>13</sup> C <sub>6</sub> CH <sub>4</sub> Cl <sub>2</sub> O <sub>3</sub>	212.97[4]	211.9738

# Experimental Protocol: Molecular Weight Verification by Mass Spectrometry

This section outlines a general protocol for the verification of the molecular weight of 3,6-Dichloro-2-hydroxybenzoic acid- $^{13}\text{C}_6$  using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

Objective: To confirm the isotopic incorporation and determine the accurate mass of 3,6-Dichloro-2-hydroxybenzoic acid- $^{13}\text{C}_6$ .

## 1. Materials and Reagents:

- 3,6-Dichloro-2-hydroxybenzoic acid- $^{13}\text{C}_6$  standard
- Unlabeled 3,6-Dichloro-2-hydroxybenzoic acid standard
- LC-MS grade acetonitrile, water, and formic acid
- Calibrant solution for the mass spectrometer

## 2. Sample Preparation:

- Prepare individual stock solutions of the labeled and unlabeled standards at 1 mg/mL in acetonitrile.
- Create a working solution by diluting the stock solutions to a final concentration of 1  $\mu\text{g/mL}$  in 50:50 acetonitrile/water with 0.1% formic acid.
- Prepare a mixed solution containing both labeled and unlabeled standards to observe the mass difference in a single run.

## 3. LC-HRMS System Configuration:

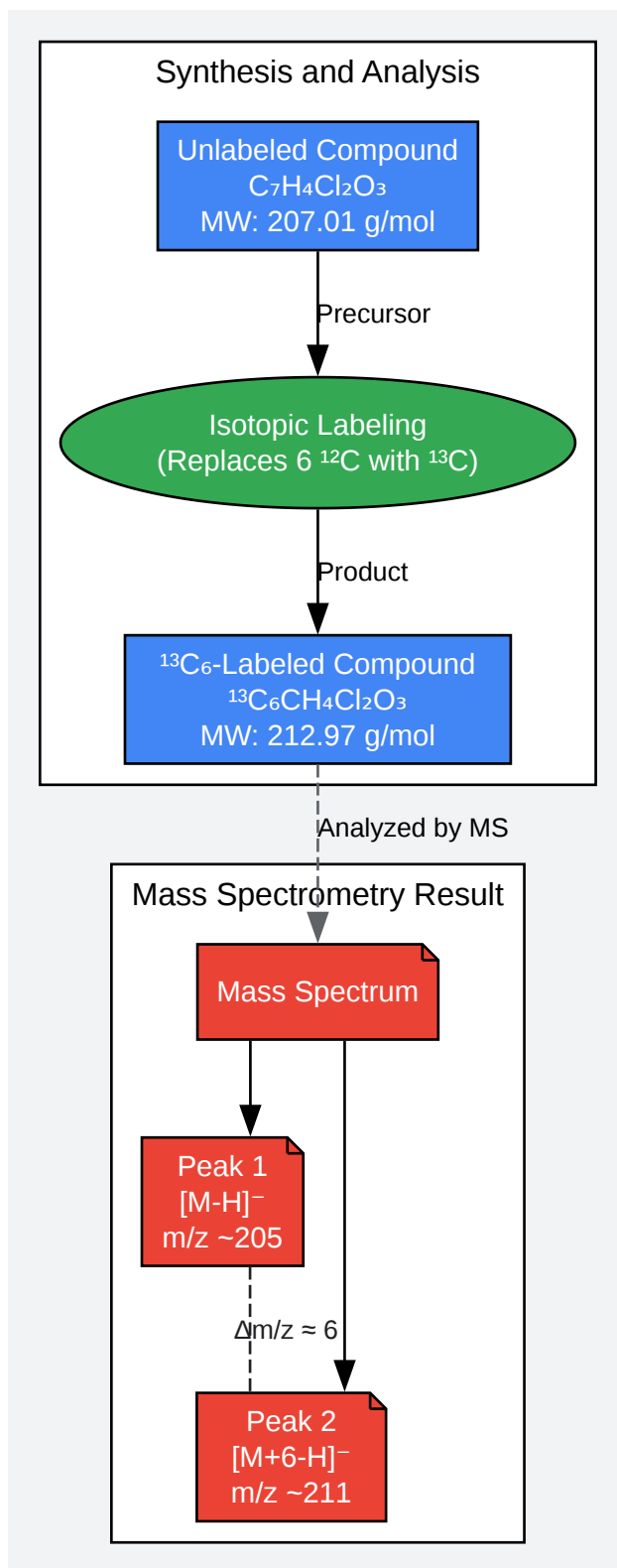
- Liquid Chromatograph: A standard HPLC or UHPLC system.
  - Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8  $\mu\text{m}$ ).
  - Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to elute the analyte (e.g., 5% to 95% B over 5 minutes).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 2  $\mu$ L.
- Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or TOF.
  - Ionization Source: Electrospray Ionization (ESI), negative ion mode.
  - Mass Range: m/z 100-500.
  - Resolution: >60,000 FWHM.
  - Data Acquisition: Full scan mode.

#### 4. Data Analysis:

- Calibrate the mass spectrometer before the analysis to ensure high mass accuracy.
- Extract the ion chromatograms for the theoretical m/z values of the deprotonated molecules ( $[M-H]^-$ ) for both the unlabeled (m/z 204.9465) and labeled (m/z 210.9666) compounds.
- Analyze the full scan mass spectra to determine the measured monoisotopic masses.
- Calculate the mass error in parts-per-million (ppm) to confirm the elemental composition.
- In the mixed sample, verify the mass difference of approximately 6.02 Da between the two isotopic peaks.

## Visualizations



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Caption: Workflow of isotopic labeling and resulting mass shift detection.

Caption: Comparison of unlabeled and  $^{13}\text{C}_6$ -labeled structures.

## Conclusion

The molecular weight of 3,6-Dichloro-2-hydroxybenzoic acid- $^{13}\text{C}_6$  is 212.97 g/mol [4] This value is derived from the substitution of six naturally abundant Carbon-12 atoms with Carbon-13 isotopes in the phenyl ring of the parent molecule, which has a molecular weight of 207.01 g/mol [1][2][3][7] The precisely defined mass difference between the labeled and unlabeled analogues allows for its effective use as an internal standard, enhancing the accuracy and reliability of quantitative analyses in various scientific and drug development applications. The experimental verification of this molecular weight is routinely achieved using high-resolution mass spectrometry.

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